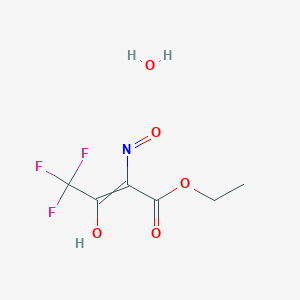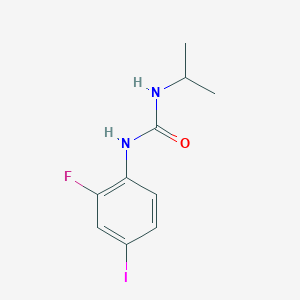![molecular formula C15H24N2O6 B1415844 2-(tert-Butyl) 3a,6a-dimethyl dihydropyrrolo[3,4-c]pyrrole-2,3a,6a(1H,3H,4H)-tricarboxylate CAS No. 1823864-72-7](/img/structure/B1415844.png)
2-(tert-Butyl) 3a,6a-dimethyl dihydropyrrolo[3,4-c]pyrrole-2,3a,6a(1H,3H,4H)-tricarboxylate
Vue d'ensemble
Description
The compound “2-(tert-Butyl) 3a,6a-dimethyl dihydropyrrolo[3,4-c]pyrrole-2,3a,6a(1H,3H,4H)-tricarboxylate” is a chemical compound with the molecular formula C13H24N2O2 . It has a molecular weight of 240.34 .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific structural details for this compound are not available in the search results.Physical and Chemical Properties Analysis
This compound has a molecular weight of 240.34 . The compound is stored in a refrigerator . It appears as a colorless to light yellow liquid . The boiling point of the compound is not specified .Applications De Recherche Scientifique
Organocatalyzed Synthesis
A study by Hozjan et al. (2023) discusses the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, which is closely related to the compound . This synthesis demonstrates the potential of using organocatalysts in producing complex pyrrole derivatives, a category to which 2-(tert-Butyl) 3a,6a-dimethyl dihydropyrrolo[3,4-c]pyrrole-2,3a,6a(1H,3H,4H)-tricarboxylate belongs (Hozjan et al., 2023).
Pyrolysis Product
The work of Hill et al. (2009) reveals that flash vacuum pyrolysis (FVP) of certain tert-butyl derivatives yields significant pyrrole compounds. Although the specific compound in this study is not directly this compound, the process and outcomes are relevant for understanding its potential formation and reactivity (Hill et al., 2009).
Synthesis of Chiral Bipyrrole Derivatives
In a study by Skowronek and Lightner (2003), chiral bipyrrole derivatives were synthesized, involving pyrrole units similar to those in this compound. This study highlights the potential for synthesizing complex, chiral structures using pyrrole units, indicating a pathway for the manipulation of similar compounds (Skowronek & Lightner, 2003).
Photocyclodimer Synthesis
Research by Kopf et al. (1998) explored the photocyclodimer of a pyrrole derivative, providing insights into the photochemical behavior of pyrrole compounds. This study is relevant for understanding the photochemistry of similar compounds, such as this compound (Kopf et al., 1998).
Scalable Synthesis of Pharmacologically Important Intermediates
Bahekar et al. (2017) reported an efficient process for synthesizing hexahydrocyclopentapyrrolone derivatives, which are important pharmacophores. Their method is relevant for the scalable synthesis of complex pyrrole-based structures, potentially including this compound (Bahekar et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
5-O-tert-butyl 3a-O,6a-O-dimethyl 2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a,5,6a-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O6/c1-13(2,3)23-12(20)17-8-14(10(18)21-4)6-16-7-15(14,9-17)11(19)22-5/h16H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNRMCVZONLHBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CNCC2(C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1415761.png)

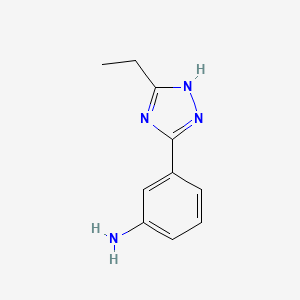
![3-(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)propanoic acid](/img/structure/B1415765.png)
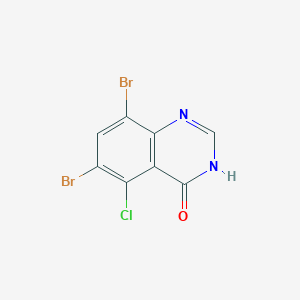
![4-[1-Hydroxy-ethylidene]-2-phenyl-4H-oxazol-5-one](/img/structure/B1415769.png)
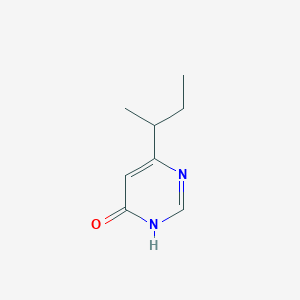
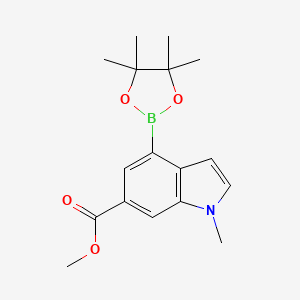
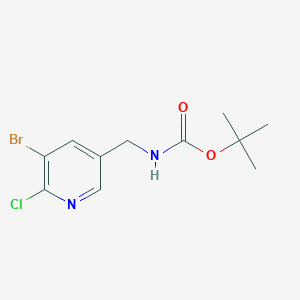
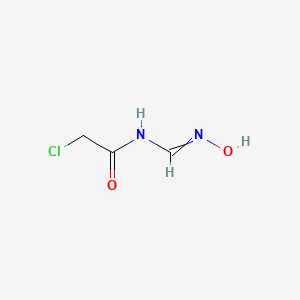
![Potassium 5,7-dimethyl-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-2-thiolate](/img/structure/B1415779.png)
